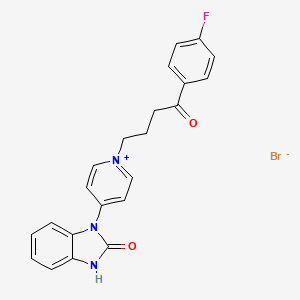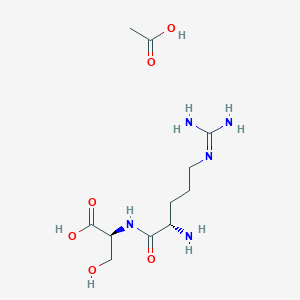
2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-amino-1-phenyl-8-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-amino-1-phenyl-8-(trifluoromethyl)- is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepines typically involves the condensation of o-phenylenediamine with a suitable carbonyl compound. For 2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-amino-1-phenyl-8-(trifluoromethyl)-, the synthesis might involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with a carbonyl compound under acidic or basic conditions.
Cyclization: The intermediate formed undergoes cyclization to form the benzodiazepine ring.
Functional Group Modification: Introduction of the trifluoromethyl group and other substituents.
Industrial Production Methods
Industrial production of benzodiazepines often involves large-scale chemical synthesis using automated reactors. The process is optimized for yield, purity, and cost-effectiveness. Specific conditions such as temperature, pressure, and catalysts are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation, nitration, and other substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of other benzodiazepine derivatives.
Study of Reaction Mechanisms: Helps in understanding the reaction pathways and mechanisms.
Biology
Receptor Binding Studies: Used to study the binding affinity and activity at GABA receptors.
Pharmacokinetics: Research on absorption, distribution, metabolism, and excretion.
Medicine
Therapeutic Agents: Potential use in treating anxiety, insomnia, and seizures.
Drug Development: Basis for developing new benzodiazepine-based drugs.
Industry
Pharmaceutical Manufacturing: Used in the production of benzodiazepine medications.
Chemical Industry: Intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The compound likely exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The trifluoromethyl group may influence the binding affinity and pharmacokinetics of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-amino-1-phenyl-8-(trifluoromethyl)- may have unique properties due to the presence of the trifluoromethyl group, which can affect its pharmacological profile, including potency, duration of action, and side effects.
Properties
CAS No. |
36985-35-0 |
|---|---|
Molecular Formula |
C16H12F3N3O |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
4-amino-1-phenyl-8-(trifluoromethyl)-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)10-6-7-12-13(8-10)22(11-4-2-1-3-5-11)15(23)9-14(20)21-12/h1-8H,9H2,(H2,20,21) |
InChI Key |
VRAXKPZRHYDZFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(C=C(C=C2)C(F)(F)F)N(C1=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)







